REACTION_CXSMILES
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[N:1]1[C:10]2[CH:9]([C:11]([O:13]C)=O)[CH2:8][CH2:7][CH2:6][C:5]=2[CH:4]=[CH:3][CH:2]=1.[NH3:15]>CO>[N:1]1[C:10]2[CH:9]([C:11]([NH2:15])=[O:13])[CH2:8][CH2:7][CH2:6][C:5]=2[CH:4]=[CH:3][CH:2]=1
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Name
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|
Quantity
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9 g
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Type
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reactant
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Smiles
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N1=CC=CC=2CCCC(C12)C(=O)OC
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Name
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|
Quantity
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270 mL
|
Type
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reactant
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Smiles
|
N
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Name
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Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
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CO
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The solvent was removed
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Type
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CUSTOM
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Details
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the residual oil triturated with hot petroleum ether (40°-60°)
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Type
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FILTRATION
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Details
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The resultant solid was filtered
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Type
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CUSTOM
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Details
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recrystallised from ethyl acetate giving the title compound as colourless needles mpt
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Type
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CUSTOM
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Details
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132° C. (5 g.)
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Name
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|
Type
|
|
Smiles
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N1=CC=CC=2CCCC(C12)C(=O)N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |